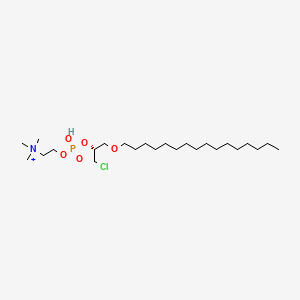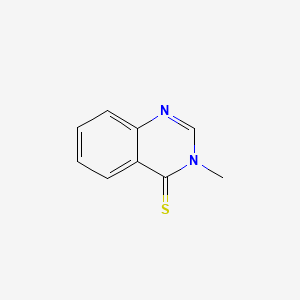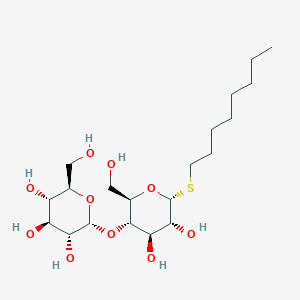
Octyl-I(2)-D-1-thiomaltoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octyl-I(2)-D-1-thiomaltoside: is a synthetic compound known for its unique properties and applications in various scientific fields. It is a nonionic detergent commonly used in biochemical and biophysical research for solubilizing membrane proteins without denaturing them. This compound is particularly valued for its ability to maintain the native state of proteins, making it an essential tool in structural biology and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octyl-I(2)-D-1-thiomaltoside typically involves the following steps:
Starting Materials: The synthesis begins with maltose, a disaccharide composed of two glucose units.
Thioether Formation: The hydroxyl group at the anomeric carbon of maltose is replaced with a thiol group through a nucleophilic substitution reaction.
Octylation: The thiol group is then alkylated with an octyl halide (such as octyl bromide) under basic conditions to form the octyl thioether linkage.
The reaction conditions generally involve the use of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and alkylation reactions. The reactions are typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to ensure high yield.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity, including spectroscopic analysis and chromatography.
化学反应分析
Types of Reactions
Octyl-I(2)-D-1-thiomaltoside can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thioether linkage.
Substitution: The octyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thioether derivatives.
Substitution: Various alkyl or functional group-substituted derivatives.
科学研究应用
Octyl-I(2)-D-1-thiomaltoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Essential for solubilizing and stabilizing membrane proteins for structural and functional studies.
Medicine: Employed in drug delivery systems and formulations to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
作用机制
The primary mechanism of action of Octyl-I(2)-D-1-thiomaltoside involves its ability to interact with hydrophobic regions of membrane proteins, thereby solubilizing them without disrupting their native conformation. The octyl group provides hydrophobic interactions, while the maltoside moiety interacts with the aqueous environment, creating a stable micelle structure that encapsulates the protein.
相似化合物的比较
Similar Compounds
Octyl-β-D-glucopyranoside: Another nonionic detergent used for similar applications but lacks the thiol group.
Decyl-β-D-maltopyranoside: Similar structure with a decyl group instead of an octyl group, offering different solubilization properties.
Dodecyl-β-D-maltopyranoside: Contains a longer dodecyl chain, providing stronger hydrophobic interactions.
Uniqueness
Octyl-I(2)-D-1-thiomaltoside is unique due to its thioether linkage, which provides enhanced stability and resistance to enzymatic degradation compared to other nonionic detergents. This makes it particularly useful for long-term studies and applications where stability is crucial.
属性
分子式 |
C20H38O10S |
|---|---|
分子量 |
470.6 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H38O10S/c1-2-3-4-5-6-7-8-31-20-17(27)15(25)18(12(10-22)29-20)30-19-16(26)14(24)13(23)11(9-21)28-19/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 |
InChI 键 |
JHBBNAKIOKQRJS-OIIXUNCGSA-N |
手性 SMILES |
CCCCCCCCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
规范 SMILES |
CCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


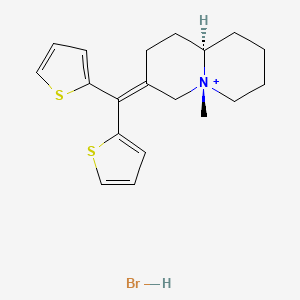
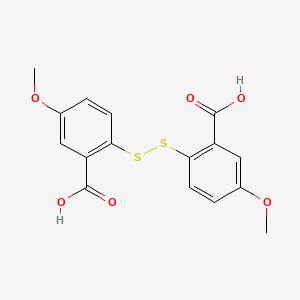
![(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12812968.png)
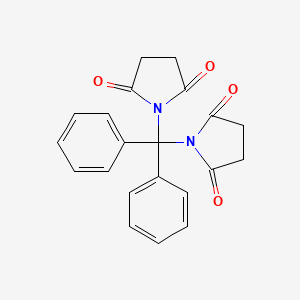
![2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12812989.png)
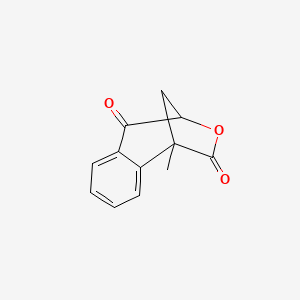

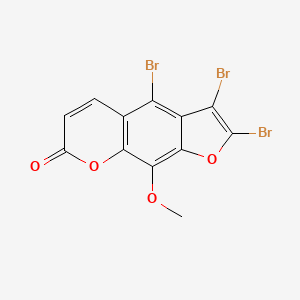
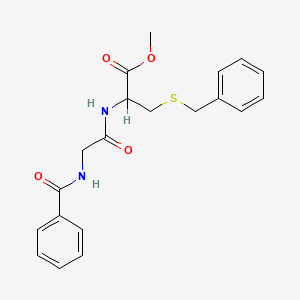
![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)
![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)

